molecular formula C19H20ClN3O2S B2492786 SB 742457 hydrochloride

SB 742457 hydrochloride

Cat. No. B2492786
M. Wt: 389.9 g/mol
InChI Key: BWLWNUQEZNYKAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07439244B2

Procedure details

A stirred solution of 8-(4-methyl-piperazin-1-yl)-3-phenylsulfonylquinoline hydrochloride (D10) (0.148 g, 0.4 mmol), 1-chloroethyl chloroformate (0.093 ml, 0.85 mmol) and N,N-diisopropylethylamine (0.148 ml, 0.85 mmol) in 1,2-dichloroethane (9 ml) was heated at reflux for 1.25 h under argon. The reaction mixture was cooled to ambient temperature and concentrated in vacuo to an oil. The oil was purified by chromatography over silica gel eluting with a gradient of methanol/dichloromethane, pooling fractions which contained the major component (Rf 0.9, methanol/dichloromethane 1:19). The purified material was redissolved in methanol (15 ml) and the solution was refluxed for 1 h under argon. The reaction mixture was cooled to ambient temperature and concentrated in vacuo to a solid which was stirred with diethyl ether (5 ml) and filtered to afford the title compound (D11) (0.08 g, 0.21 mmol, 51%);
Name
8-(4-methyl-piperazin-1-yl)-3-phenylsulfonylquinoline hydrochloride
Quantity
0.148 g
Type
reactant
Reaction Step One
Quantity
0.093 mL
Type
reactant
Reaction Step One
Quantity
0.148 mL
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Yield
51%

Identifiers

REACTION_CXSMILES
Cl.C[N:3]1[CH2:8][CH2:7][N:6]([C:9]2[CH:10]=[CH:11][CH:12]=[C:13]3[C:18]=2[N:17]=[CH:16][C:15]([S:19]([C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)(=[O:21])=[O:20])=[CH:14]3)[CH2:5][CH2:4]1.[Cl:28]C(OC(Cl)C)=O.C(N(CC)C(C)C)(C)C>ClCCCl>[ClH:28].[C:22]1([S:19]([C:15]2[CH:16]=[N:17][C:18]3[C:13]([CH:14]=2)=[CH:12][CH:11]=[CH:10][C:9]=3[N:6]2[CH2:7][CH2:8][NH:3][CH2:4][CH2:5]2)(=[O:21])=[O:20])[CH:23]=[CH:24][CH:25]=[CH:26][CH:27]=1 |f:0.1,5.6|

Inputs

Step One
Name
8-(4-methyl-piperazin-1-yl)-3-phenylsulfonylquinoline hydrochloride
Quantity
0.148 g
Type
reactant
Smiles
Cl.CN1CCN(CC1)C=1C=CC=C2C=C(C=NC12)S(=O)(=O)C1=CC=CC=C1
Name
Quantity
0.093 mL
Type
reactant
Smiles
ClC(=O)OC(C)Cl
Name
Quantity
0.148 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
9 mL
Type
solvent
Smiles
ClCCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred with diethyl ether (5 ml)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1.25 h under argon
Duration
1.25 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to an oil
CUSTOM
Type
CUSTOM
Details
The oil was purified by chromatography over silica gel eluting with a gradient of methanol/dichloromethane, pooling fractions which
DISSOLUTION
Type
DISSOLUTION
Details
The purified material was redissolved in methanol (15 ml)
TEMPERATURE
Type
TEMPERATURE
Details
the solution was refluxed for 1 h under argon
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to ambient temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to a solid which
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
Cl.C1(=CC=CC=C1)S(=O)(=O)C=1C=NC2=C(C=CC=C2C1)N1CCNCC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.21 mmol
AMOUNT: MASS 0.08 g
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 52.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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